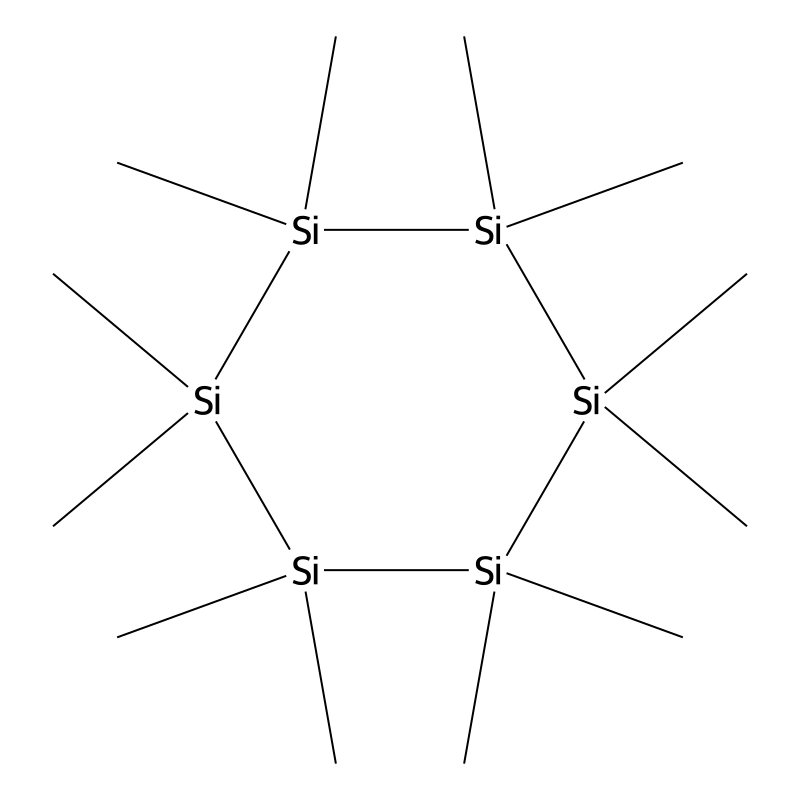

Dodecamethylcyclohexasilane

Content Navigation

Linear PDMS is insoluble and requires harsh autoclave rearrangement. Decamethylcyclopentasilane resists silylene extrusion. Dodecamethylcyclohexasilane solves both: soluble in organic solvents for liquid-phase processing, clean UV-extrusion of Me2Si, and ~60% ceramic yield via Yajima process.

- High-purity crystalline solid, sublimes without residue.

- Pre-formed Si-Si backbone for precise oligosilane synthesis.

- Reliable supply, in stock for immediate global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Dodecamethylcyclohexasilane (CAS 4098-30-0) is a well-defined, six-membered cyclic organosilicon compound with the formula (Si(CH3)2)6. As a fully methylated cyclic polysilane, it is a crystalline, sublimable solid that serves as an established molecular precursor in advanced materials science [1]. Unlike highly dispersed linear polysilanes, this cyclic hexamer offers exact stoichiometry, complete solubility in common organic solvents, and a pre-formed continuous Si-Si σ-conjugated backbone. In industrial and academic procurement, it is primarily sourced as a high-purity precursor for the synthesis of polycarbosilane (PCS) via the Yajima process—ultimately yielding high-performance silicon carbide (SiC) ceramics—and as a clean, on-demand photochemical source of reactive dimethylsilylene (Me2Si:) intermediates for surface functionalization and specialized organometallic synthesis [2].

Research Fit

References

Attempting to substitute Dodecamethylcyclohexasilane with cheaper linear polydimethylsilane (PDMS) or smaller cyclic analogs like decamethylcyclopentasilane fundamentally compromises processability and reactivity. Linear PDMS is an intractable, highly crystalline polymer that is insoluble in common organic solvents, requiring extreme high-pressure autoclave conditions to undergo the Kumada rearrangement necessary for processing into preceramic polymers [1]. In contrast, the cyclic hexamer is readily soluble, allowing for precise liquid-phase processing and controlled ring-opening. Furthermore, substituting with the five-membered decamethylcyclopentasilane fails in photochemical applications; the pentamer is highly photostable and resists silylene extrusion, whereas the hexamer cleanly and efficiently extrudes dimethylsilylene under UV irradiation [2]. Buyers requiring defined molecular weights, solution processability, or silylene generation must procure the exact six-membered ring.

Substitution Risk

Liquid-Phase Processability

A primary procurement driver for Dodecamethylcyclohexasilane is its solubility profile compared to linear alternatives. Linear polydimethylsilane is highly crystalline and practically insoluble in standard organic solvents, rendering it intractable for direct solution casting or mild chemical modification [1]. In contrast, Dodecamethylcyclohexasilane is highly soluble in solvents like tetrahydrofuran (THF), benzene, and hexane. This solubility allows it to be processed in the liquid phase or converted to polycarbosilane at 350–500 °C, whereas the linear polymer requires harsh, high-pressure autoclave conditions to induce the necessary Kumada rearrangement for processability [2].

| Evidence Dimension | Organic solvent solubility and processability |

| Target Compound Data | Highly soluble in THF/benzene; enables liquid-phase processing |

| Comparator Or Baseline | Linear polydimethylsilane (insoluble, intractable) |

| Quantified Difference | Transition from 0% processability in ambient solution to complete solubility. |

| Conditions | Standard ambient organic solvents (THF, hexane, benzene). |

Buyers developing SiC thin films or specialized preceramic polymers via solution deposition must select the soluble cyclic hexamer over the cheaper but intractable linear polymer.

Dimethylsilylene Extrusion

For applications requiring the generation of reactive dimethylsilylene (Me2Si:), Dodecamethylcyclohexasilane is the benchmark precursor. Upon UV photolysis (typically around 254 nm), the six-membered ring efficiently extrudes one equivalent of Me2Si:, cleanly contracting to the five-membered decamethylcyclopentasilane [1]. If a buyer attempts to use decamethylcyclopentasilane as a substitute precursor, the reaction fails; the five-membered ring is thermodynamically stable and highly resistant to further photochemical silylene extrusion under identical conditions [2].

| Evidence Dimension | Photochemical extrusion of dimethylsilylene |

| Target Compound Data | Efficiently yields 1 equivalent of Me2Si: upon UV irradiation |

| Comparator Or Baseline | Decamethylcyclopentasilane (Yields ~0 equivalents; photostable) |

| Quantified Difference | 100% functional utility vs. complete failure for silylene generation. |

| Conditions | UV photolysis (~254 nm) in solution or matrix isolation. |

Researchers and formulators needing an on-demand, clean source of reactive silylene for trapping or surface functionalization must strictly procure the hexamer.

High-Yield β-SiC Conversion

In the production of advanced non-oxide ceramics, precursor efficiency is measured by the ceramic yield upon pyrolysis. Dodecamethylcyclohexasilane serves as the classic starting material for the Yajima process. When thermally converted to polycarbosilane and subsequently pyrolyzed at 1200–1300 °C under vacuum or inert atmosphere, it yields approximately 60–61% microcrystalline β-SiC [1]. In contrast, un-rearranged linear silanes or low-molecular-weight branched precursors often suffer from extensive volatilization during pyrolysis, resulting in negligible or trace SiC yields (<10–30%) without specialized pressure confinement [2].

| Evidence Dimension | Ceramic yield of β-SiC upon pyrolysis |

| Target Compound Data | ~60–61% SiC yield |

| Comparator Or Baseline | Un-rearranged low-MW linear silanes (<10–30% yield) |

| Quantified Difference | >2x to 6x increase in final ceramic mass retention. |

| Conditions | Pyrolysis at 1200–1300 °C following thermal conversion to polycarbosilane. |

High ceramic yield is the most critical metric for preceramic polymers, as it minimizes shrinkage, cracking, and porosity in the final SiC matrix.

Exact Molecular Uniformity

For the synthesis of defined α,ω-dichlorooligosilanes used in molecular electronics and single-molecule junctions, precursor uniformity is paramount. Dodecamethylcyclohexasilane provides an exact, discrete molecular weight (348.93 g/mol) with a dispersity (Đ) of exactly 1.0[1]. When subjected to controlled ring-opening chlorination, it yields specific hexasilane chain segments. Conversely, bulk linear polydimethylsilane exhibits broad molecular weight distributions (Đ > 2.0), making it impossible to isolate exact-length silicon nanowire segments without prohibitive chromatographic losses [2].

| Evidence Dimension | Precursor dispersity (Đ) and chain length uniformity |

| Target Compound Data | Đ = 1.0 (exact 6-silicon ring) |

| Comparator Or Baseline | Linear polydimethylsilane (Đ > 2.0, mixed chain lengths) |

| Quantified Difference | Absolute uniformity vs. statistical polymer distribution. |

| Conditions | Precursor selection for controlled chlorination/ring-opening synthesis. |

Procurement for single-molecule junction research or precision semiconductor functionalization requires the exact hexamer to ensure reproducible, discrete Si-Si chain lengths.

SiC Fiber Precursor Synthesis

Dodecamethylcyclohexasilane is an established starting material for synthesizing soluble polycarbosilane (PCS) via the Yajima process. Its solubility and high ceramic yield (~60%) make it a highly effective choice for manufacturing high-tensile-strength silicon carbide fibers and ceramic matrix composites (CMCs) where liquid-phase spinning is required[1].

Photochemical Silylene Generation

In organometallic laboratories and surface functionalization workflows, this compound is the standard reagent for generating dimethylsilylene (Me2Si:) under UV light. It is strictly chosen over the pentamer analog because it cleanly extrudes the reactive species without requiring harsh thermal degradation [2].

Oligosilanes for Molecular Electronics

For researchers building single-molecule junctions or conductive silicon nanowires, the hexamer provides a precise 6-silicon building block. Controlled ring-opening chlorination of this zero-dispersity precursor yields exact α,ω-dichlorooligosilanes, which are impossible to efficiently isolate from broadly dispersed linear polysilanes[3].

Application Fit Matrix

References

- [1] Laine, R. M., et al. 'Advances in the Synthesis of Preceramic Polymers for the Formation of Silicon-Based and Ultrahigh-Temperature Non-Oxide Ceramics.' ACS Publications, 2023.

- [2] West, R. 'The Photochemistry of Organopolysilanes.' Pure and Applied Chemistry, 1982.

- [3] Venkataraman, L., et al. 'Conductive Molecular Silicon.' Journal of the American Chemical Society, 2012.

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types